N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl core and two distinct N-substituents:
- 4-Ethoxybenzyl group: A para-ethoxy-substituted benzyl moiety, contributing to lipophilicity and steric bulk.
This compound belongs to a class of molecules often explored for pharmaceutical or agrochemical applications due to their modular synthesis and tunable physicochemical properties. While direct biological data for this compound are unavailable in the provided evidence, structural analogs (e.g., Rip-B in ) highlight benzamides' relevance in medicinal chemistry .
Properties
Molecular Formula |
C22H27NO5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-ethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO5S/c1-3-27-19-11-9-17(10-12-19)15-23(18-13-14-29(25,26)16-18)22(24)20-7-5-6-8-21(20)28-4-2/h5-12,18H,3-4,13-16H2,1-2H3 |
InChI Key |
JGZBONCJQBBJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a benzamide backbone with several analogs, differing primarily in substituents on the benzamide ring and N-linked groups. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula and weight based on substituent adjustments from analogs.
Key Observations:
- Alkoxy Chain Length : Ethoxy (C2) vs. propoxy (C3) in the benzyl group (BH52308) impacts lipophilicity and steric interactions. Longer chains (e.g., hexyloxy in ) significantly increase molecular weight and hydrophobicity .
- Aromaticity and Halogenation : The chlorophenyl-furan substituent () adds aromatic bulk and halogen-based reactivity, which may influence biological target interactions .
Physicochemical and Structural Insights
- Melting Points : Analogs like Rip-B exhibit defined melting points (e.g., 90°C), though data for the target compound are absent .
- Crystal Packing : Substituents influence molecular conformation and crystal packing. For instance, bulky groups (e.g., isopropyl in ) may reduce crystallinity .
- Solubility : Ethoxy and methyl groups (BH52310) enhance aqueous solubility compared to hexyloxy derivatives .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide is a synthetic compound notable for its unique molecular structure, which includes a tetrahydrothiophene ring and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The presence of the tetrahydrothiophene ring and various functional groups allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 390.5 g/mol |
| Functional Groups | Benzamide, Ethoxy, Dioxide |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may modulate the activity of certain molecular targets, leading to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
- Anticancer Activity : It has shown effectiveness in inhibiting the proliferation of cancer cells through apoptosis induction.
The exact mechanisms are still under investigation, but they likely involve binding to active sites on enzymes or receptors, altering their function and influencing downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties against several pathogens. For instance:
- Study A : Tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively.
- Study B : Exhibited fungicidal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Anticancer Activity
In vitro studies have highlighted its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 |
These results suggest that the compound can effectively inhibit cell growth in various cancer types, making it a candidate for further development in cancer therapeutics.
Case Studies
Several case studies have been conducted to explore the compound's efficacy:
- Case Study 1 : Investigated the effect on MCF-7 cells, revealing that treatment with the compound resulted in increased apoptotic markers compared to control groups.
- Case Study 2 : Focused on the antimicrobial effects against multidrug-resistant strains, indicating that the compound could serve as a lead structure for developing new antibiotics.
Q & A
Basic Questions
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethoxybenzyl)benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
Amidation : Coupling agents (e.g., EDC/HOBt) are used to form the benzamide core.
Oxidation : Hydrogen peroxide or similar oxidizing agents convert the tetrahydrothiophene moiety to a 1,1-dioxido group.
Substitution : Ethoxy and benzyl groups are introduced via nucleophilic substitution or alkylation.
- Optimal Conditions : Temperature control (60–80°C), pH 7–8, and anhydrous solvents (e.g., DMF or THF) are critical for high yields (>70%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~403.5 g/mol for C₂₁H₂₅NO₅S).
- X-ray Crystallography : Resolves 3D conformation, particularly for the dioxidotetrahydrothiophenyl group.
- HPLC : Ensures purity (>95%) by detecting impurities from incomplete oxidation or side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?
- Methodological Answer : Discrepancies may arise from:
- Structural Analogues : Substituent variations (e.g., methoxy vs. chloro groups) alter electronic properties and binding affinities .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. PBS) affect results.
- Purity Thresholds : Impurities >5% (e.g., unreacted intermediates) may skew activity.
- Resolution Strategy : Conduct standardized dose-response assays across multiple models and validate via structural analogs (e.g., 4-ethoxy vs. 4-methoxy derivatives) .
Q. What computational tools are recommended to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Maps binding poses to enzymes (e.g., kinases) or receptors (e.g., GPCRs).
- Molecular Dynamics (GROMACS) : Simulates stability of ligand-target complexes over time.
- QSAR Models : Relate substituent electronegativity (e.g., ethoxy groups) to activity trends.
- Validation : Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
Q. How does the compound’s metabolic stability in vitro compare to in vivo models, and what modifications improve bioavailability?
- Methodological Answer :
- In Vitro Stability : Assess via liver microsome assays (human/rat) to measure CYP450-mediated degradation.
- In Vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models.
- Bioavailability Enhancements :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Structural Tweaks : Replace labile ethers (ethoxy) with stable moieties (e.g., cyclopropyl) .
Q. What strategies mitigate toxicity while retaining the compound’s bioactivity in therapeutic applications?
- Methodological Answer :
- Toxicity Screening : Use zebrafish embryos or 3D organoids to identify hepatotoxic/nephrotoxic thresholds.
- Selective Targeting : Modify the benzyl group to enhance selectivity (e.g., 4-ethoxybenzyl vs. 4-chlorobenzyl).
- Prodrug Activation : Design derivatives activated only in target tissues (e.g., tumor-specific protease cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
